Cas no 1865962-70-4 (2H-Pyran-4-methanamine, N-(1-ethylpropyl)tetrahydro-4-(methoxymethyl)-)

2H-Pyran-4-methanamine, N-(1-ethylpropyl)tetrahydro-4-(methoxymethyl)- 化学的及び物理的性質
名前と識別子
-
- 2H-Pyran-4-methanamine, N-(1-ethylpropyl)tetrahydro-4-(methoxymethyl)-
-
- インチ: 1S/C13H27NO2/c1-4-12(5-2)14-10-13(11-15-3)6-8-16-9-7-13/h12,14H,4-11H2,1-3H3
- InChIKey: CMGMXBQLSJRMJN-UHFFFAOYSA-N
- ほほえんだ: C1OCCC(COC)(CNC(CC)CC)C1
2H-Pyran-4-methanamine, N-(1-ethylpropyl)tetrahydro-4-(methoxymethyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-696484-2.5g |
{[4-(methoxymethyl)oxan-4-yl]methyl}(pentan-3-yl)amine |
1865962-70-4 | 95.0% | 2.5g |
$1680.0 | 2025-03-12 | |
Enamine | EN300-696484-5.0g |
{[4-(methoxymethyl)oxan-4-yl]methyl}(pentan-3-yl)amine |
1865962-70-4 | 95.0% | 5.0g |
$2485.0 | 2025-03-12 | |
Enamine | EN300-696484-10.0g |
{[4-(methoxymethyl)oxan-4-yl]methyl}(pentan-3-yl)amine |
1865962-70-4 | 95.0% | 10.0g |
$3683.0 | 2025-03-12 | |
Enamine | EN300-696484-0.1g |
{[4-(methoxymethyl)oxan-4-yl]methyl}(pentan-3-yl)amine |
1865962-70-4 | 95.0% | 0.1g |
$755.0 | 2025-03-12 | |
Enamine | EN300-696484-0.25g |
{[4-(methoxymethyl)oxan-4-yl]methyl}(pentan-3-yl)amine |
1865962-70-4 | 95.0% | 0.25g |
$789.0 | 2025-03-12 | |
Enamine | EN300-696484-0.05g |
{[4-(methoxymethyl)oxan-4-yl]methyl}(pentan-3-yl)amine |
1865962-70-4 | 95.0% | 0.05g |
$719.0 | 2025-03-12 | |
Enamine | EN300-696484-0.5g |
{[4-(methoxymethyl)oxan-4-yl]methyl}(pentan-3-yl)amine |
1865962-70-4 | 95.0% | 0.5g |
$823.0 | 2025-03-12 | |
Enamine | EN300-696484-1.0g |
{[4-(methoxymethyl)oxan-4-yl]methyl}(pentan-3-yl)amine |
1865962-70-4 | 95.0% | 1.0g |
$857.0 | 2025-03-12 |
2H-Pyran-4-methanamine, N-(1-ethylpropyl)tetrahydro-4-(methoxymethyl)- 関連文献
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
-
Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
2H-Pyran-4-methanamine, N-(1-ethylpropyl)tetrahydro-4-(methoxymethyl)-に関する追加情報
Introduction to 2H-Pyran-4-methanamine, N-(1-ethylpropyl)tetrahydro-4-(methoxymethyl) and Its Significance in Modern Chemical Research
2H-Pyran-4-methanamine, N-(1-ethylpropyl)tetrahydro-4-(methoxymethyl), identified by its CAS number 1865962-70-4, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This heterocyclic amine derivative has garnered attention due to its unique structural properties and potential applications in the development of novel therapeutic agents. The compound's molecular framework, featuring a tetrahydropyran ring system with various functional groups, makes it a versatile scaffold for further chemical modifications and biological evaluations.
The tetrahydropyran core is a common motif in natural products and pharmaceuticals, known for its ability to enhance bioavailability and metabolic stability. In the case of N-(1-ethylpropyl)tetrahydro-4-(methoxymethyl)-2H-pyran-4-methanamine, the presence of an ethylpropyl substituent at the nitrogen position and a methoxymethyl group at the 4-position introduces additional reactivity and potential interactions with biological targets. These structural features make the compound a promising candidate for further exploration in drug discovery pipelines.
Recent advancements in computational chemistry have enabled more accurate predictions of the pharmacokinetic properties of such compounds. Studies have shown that the N-(1-ethylpropyl)tetrahydro-4-(methoxymethyl) moiety can influence solubility, permeability, and metabolic pathways, which are critical factors in determining drug efficacy and safety. By leveraging molecular modeling techniques, researchers can optimize the compound's structure to enhance its pharmacological profile.
In addition to its synthetic appeal, 2H-Pyran-4-methanamine, N-(1-ethylpropyl)tetrahydro-4-(methoxymethyl) has been investigated for its potential role in medicinal chemistry. The tetrahydropyran scaffold is frequently employed in the design of bioactive molecules due to its ability to mimic cyclic structures found in many natural products. For instance, derivatives of this class have been explored as kinase inhibitors, G-protein coupled receptor modulators, and anti-inflammatory agents. The methoxymethyl group further expands the compound's chemical space, allowing for diverse derivatization strategies that could lead to novel therapeutic entities.
The synthesis of CAS no 1865962-70-4 involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. Key steps include ring formation via intramolecular cyclization followed by functional group manipulations such as alkylation and etherification. These synthetic routes not only showcase the versatility of tetrahydropyran derivatives but also provide valuable insights into scalable production processes. The ability to efficiently synthesize complex heterocycles like this one is crucial for advancing both academic research and industrial applications.
Current research trends indicate that N-(1-ethylpropyl)tetrahydro-4-(methoxymethyl)-2H-pyran-4-methanamine could be a valuable intermediate in the synthesis of more complex molecules. For example, recent studies have demonstrated its utility in generating libraries of analogs for high-throughput screening (HTS). This approach allows researchers to rapidly assess large numbers of compounds for biological activity, thereby accelerating the discovery process. The compound's structural flexibility makes it an ideal candidate for such exploratory screenings.
The role of tetrahydropyran derivatives in medicinal chemistry is further underscored by their prevalence in marketed drugs. Many successful therapeutics incorporate similar scaffolds due to their favorable pharmacokinetic properties. By studying compounds like CAS no 1865962-70-4, scientists can gain insights into how these structural motifs contribute to drug design principles. This knowledge can then be applied to develop next-generation pharmaceuticals with improved efficacy and reduced side effects.
From a regulatory perspective, ensuring the quality and consistency of 2H-Pyran-4-methanamine, N-(1-ethylpropyl)tetrahydro-4-(methoxymethyl) is paramount for both research and commercial purposes. Advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are employed to confirm purity and characterize impurities. These methods provide robust data that meet stringent industry standards, ensuring reliability across different batches and applications.
The future prospects of this compound are promising, with ongoing investigations focusing on expanding its chemical diversity through novel synthetic pathways. Researchers are also exploring its potential in combination therapies, where it could synergize with other agents to achieve better therapeutic outcomes. As our understanding of molecular interactions continues to grow, compounds like CAS no 1865962-70-4 are likely to play an increasingly important role in addressing unmet medical needs.
1865962-70-4 (2H-Pyran-4-methanamine, N-(1-ethylpropyl)tetrahydro-4-(methoxymethyl)-) 関連製品
- 2171695-76-2(3-(4-bromo-2,3-dichlorophenyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)
- 941900-39-6(4-chloro-N-1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzene-1-sulfonamide)
- 2138050-98-1(rac-1-(3R,4S)-4-azidooxolan-3-yl-1H-pyrazole)
- 51248-35-2(4-Isobutyloxazolidine-2,5-dione)
- 2097889-60-4(1-(2-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}phenyl)-3-(propan-2-yl)urea)
- 886152-07-4(N-(5-chloro-9-oxo-9H-xanthen-3-yl)-2-(2-methoxyphenoxy)acetamide)
- 2172522-60-8(3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methylcyclopentylformamido}-2-methoxypropanoic acid)
- 185058-65-5(1-(1-Benzylpiperidin-4-yl)-5-chloro-1H-benzodimidazol-2(3H)-one)
- 1185384-91-1(1-(3-Methyl-benzyl)-1H-pyrazol-4-ylamine hydrochloride)
- 477946-96-6(4-Fluorobenzoic Acid Chloromethyl Ester)